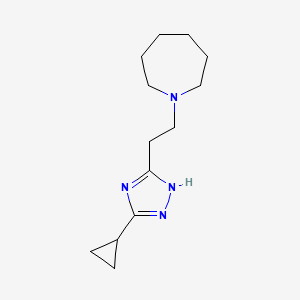

1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane

Description

1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring connected via an ethyl linker to a 1,2,4-triazole moiety substituted with a cyclopropyl group.

Properties

Molecular Formula |

C13H22N4 |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]azepane |

InChI |

InChI=1S/C13H22N4/c1-2-4-9-17(8-3-1)10-7-12-14-13(16-15-12)11-5-6-11/h11H,1-10H2,(H,14,15,16) |

InChI Key |

SHXVCNDSOMSRLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CCC2=NC(=NN2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Formation of the Azepane Ring: The azepane ring is formed through a ring-closing reaction, which can be achieved using various cyclization agents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or modulation of their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs from

describes enantiomeric pairs of triazole-containing pyrrole carboxamides, such as N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Compounds 96, 97, 101, 102) . These compounds share the 1,2,4-triazole and cyclopropyl motifs but differ in the central pyrrole-carboxamide scaffold and substituents (e.g., trifluoromethylphenyl or difluoromethylpyridyl groups). Key distinctions include:

- Core Structure : The target compound lacks the pyrrole-carboxamide moiety, which in enhances binding to biological targets through hydrogen bonding and π-π stacking .

- Substituents : The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier aryl substituents in analogs .

Table 1: Comparison of Structural Features

Thiadiazole-Based Analogs ()

describes 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane , which replaces the triazole ring with a thiadiazole and substitutes azepane with diazepane (a seven-membered ring with two nitrogen atoms). Key differences include:

- Ring Size and Flexibility : Diazepane’s additional nitrogen may increase hydrogen-bonding capacity but reduce conformational flexibility relative to azepane .

Agrochemical Triazole Derivatives ()

lists agrochemicals such as N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide, which share the triazole-ethyl-azepane backbone but incorporate sulfanyl and benzamide groups. These modifications likely enhance pesticidal activity by improving membrane permeability and target binding .

Table 2: Functional Group Impact on Activity

Biological Activity

1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The triazole moiety is known for its ability to interact with various biological targets, making compounds containing this structure valuable in drug development.

- Molecular Formula : C₉H₁₄N₄

- Molecular Weight : 178.23 g/mol

- CAS Number : Not explicitly listed but related compounds are available under different CAS numbers.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the activity of PARP (Poly (ADP-ribose) polymerase), an enzyme crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased apoptosis in tumor cells.

Table 1: Inhibition of PARP Activity by Triazole Derivatives

| Compound | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Compound A (similar structure) | 19.24 ± 1.63 | 15.38 |

| Rucaparib | 23.88 ± 2.90 | N/A |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the target activity.

The mechanism through which these compounds exert their biological effects often involves:

- Induction of Apoptosis : Triazole derivatives can trigger apoptotic pathways in cancer cells, as evidenced by increased levels of cleaved caspase proteins.

- Cell Cycle Arrest : Certain studies suggest that these compounds may cause cell cycle arrest in various cancer cell lines.

Case Studies

A recent study involving a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited promising results in vitro against lung cancer cell lines (A549). The study utilized MTT assays to evaluate cell viability and found that specific derivatives significantly reduced cell proliferation.

Pharmacokinetic Properties

The pharmacokinetic profile of triazole-containing compounds is crucial for their therapeutic application. Predictive models indicate that these compounds may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics similar to established drugs like rucaparib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.